2,2-Dinitropropyl dimethylcarbamate
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Overview
Description
2,2-Dinitropropyl dimethylcarbamate is a chemical compound with the molecular formula C6H11N3O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitropropyl dimethylcarbamate typically involves the reaction of 2,2-dinitropropyl alcohol with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dinitropropyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2,2-Dinitropropyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,2-Dinitropropyl dimethylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and proteins, thereby altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzymatic activity and protein interactions .
Comparison with Similar Compounds
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
- 2,2-Dinitropropyl acrylate
Comparison: 2,2-Dinitropropyl dimethylcarbamate is unique due to its specific carbamate group, which imparts distinct chemical and physical propertiesThe presence of the carbamate group also influences its interactions with biological molecules, making it a compound of interest in various research fields .
Properties
CAS No. |
112513-63-0 |
---|---|
Molecular Formula |
C6H11N3O6 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2,2-dinitropropyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H11N3O6/c1-6(8(11)12,9(13)14)4-15-5(10)7(2)3/h4H2,1-3H3 |
InChI Key |
DWLYCTIZWLPHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N(C)C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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